1-(2-Chlorobenzo[d]thiazol-4-yl)ethanone
Description
Significance of Benzothiazole (B30560) Scaffolds in Medicinal Chemistry and Materials Science
The benzothiazole scaffold, a bicyclic system consisting of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a privileged structure in drug discovery and materials science. uokerbala.edu.iq Its derivatives are known to exhibit a wide spectrum of pharmacological activities. researchgate.net This has led to extensive research into their potential as therapeutic agents.
In medicinal chemistry, the benzothiazole core is integral to numerous compounds with diverse biological effects. researchgate.net These include antimicrobial, anticancer, anti-inflammatory, anticonvulsant, antidiabetic, and antiviral properties. nih.gov The versatility of the benzothiazole ring allows for substitutions at various positions, which can modulate its biological activity. nih.gov For instance, certain derivatives have shown potent activity against various cancer cell lines, while others have been developed as kinase inhibitors. The broad range of medicinal properties has encouraged the synthesis of a large number of novel therapeutic agents based on this scaffold. researchgate.net
Beyond medicine, benzothiazole derivatives have found significant applications in materials science. They are utilized as corrosion inhibitors, effectively protecting metal surfaces from degradation. nih.gov Furthermore, they serve as vulcanization accelerators in the rubber industry. nih.gov The unique electronic properties of the benzothiazole system also make it a candidate for the development of organic materials with interesting electromagnetic and photophysical characteristics.
Table 1: Selected Pharmacological Activities of Benzothiazole Derivatives
| Activity | Description | Reference |
|---|---|---|
| Anticancer | Exhibits cytotoxic effects against various cancer cell lines. | nih.gov |
| Antimicrobial | Active against a range of bacteria and fungi. | |
| Anti-inflammatory | Modulates biological pathways involved in inflammation. | |
| Anticonvulsant | Shows potential in the management of seizures. | |
| Antidiabetic | Investigated for its effects on blood glucose levels. | |
| Antiviral | Shows activity against various viruses. |
Role of Substituted Ethanone (B97240) Moieties in Heterocyclic Chemistry
The ethanone (acetyl) group, when attached to a heterocyclic system, plays a crucial role as a versatile synthetic handle. This functional group is a key building block in the elaboration of more complex molecular architectures. Its carbonyl carbon is electrophilic, and the adjacent methyl protons are acidic, allowing it to participate in a wide array of chemical transformations.
One of the most common applications of the ethanone moiety in heterocyclic chemistry is its use as a precursor in condensation reactions. For example, it can react with aldehydes in what is known as the Claisen-Schmidt condensation to form chalcones. uokerbala.edu.iq These chalcones are themselves important intermediates for the synthesis of other heterocyclic compounds like pyrimidines and thiazines. uokerbala.edu.iq
Furthermore, the ethanone group can be a starting point for the construction of other functional groups. The carbonyl can be reduced to an alcohol, or it can be a site for nucleophilic attack to form new carbon-carbon bonds. The versatility of the ethanone moiety makes it an invaluable tool for chemists seeking to create libraries of diverse heterocyclic compounds for biological screening and materials development. For instance, acetophenone (B1666503) derivatives are frequently used as starting materials to build a variety of heterocyclic structures. uokerbala.edu.iq
Table 2: Key Reactions Involving the Ethanone Moiety in Heterocyclic Synthesis
| Reaction Type | Description |
|---|---|
| Claisen-Schmidt Condensation | Reaction with an aldehyde to form a chalcone (B49325), a precursor for other heterocycles. uokerbala.edu.iq |
| Nucleophilic Addition | The carbonyl carbon acts as an electrophile, allowing for the formation of new C-C bonds. |
| Reduction | The carbonyl group can be reduced to a secondary alcohol, introducing a new functional group. |
| Enolate Formation | The acidic α-protons can be removed to form an enolate, which can act as a nucleophile. |
Overview of Research Trajectories for Halogenated Benzothiazole-Ethanone Conjugates
The strategic placement of halogen atoms onto pharmacologically active scaffolds is a well-established strategy in medicinal chemistry to enhance or modify their biological properties. Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. When applied to the benzothiazole-ethanone framework, this approach opens up new avenues for drug discovery.
Research into halogenated benzothiazole-ethanone conjugates, such as 1-(2-Chlorobenzo[d]thiazol-4-yl)ethanone and its isomers, is focused on developing novel therapeutic agents. The presence of a chlorine atom can significantly alter the electronic properties and biological activity of the parent molecule. For example, chlorinated benzothiazole derivatives are being investigated as intermediates for the synthesis of new antimicrobial and antifungal agents. musechem.com The unique chemical structure imparted by the halogen is believed to enhance biological activity, making these compounds valuable for novel drug design. musechem.com
The research trajectory for these compounds involves synthesizing a variety of halogenated derivatives and screening them for a wide range of biological activities. This includes evaluating their potential as anticancer, anti-inflammatory, or antimicrobial agents. By systematically modifying the position and type of halogen on the benzothiazole ring, as well as making further modifications at the ethanone moiety, researchers aim to optimize the therapeutic profile and develop new drug candidates with improved efficacy and safety.
Structure
3D Structure
Properties
Molecular Formula |
C9H6ClNOS |
|---|---|
Molecular Weight |
211.67 g/mol |
IUPAC Name |
1-(2-chloro-1,3-benzothiazol-4-yl)ethanone |
InChI |
InChI=1S/C9H6ClNOS/c1-5(12)6-3-2-4-7-8(6)11-9(10)13-7/h2-4H,1H3 |
InChI Key |
JGZUFQJOPVQBTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2C(=CC=C1)SC(=N2)Cl |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization of 1 2 Chlorobenzo D Thiazol 4 Yl Ethanone and Relevant Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks.
¹H NMR Analysis of Proton Environments
The ¹H NMR spectrum provides information about the chemical environment of protons in a molecule. For 1-(2-Chlorobenzo[d]thiazol-4-yl)ethanone, the spectrum is expected to show distinct signals for the aromatic protons and the methyl protons of the acetyl group.
The benzothiazole (B30560) ring contains three aromatic protons at positions 5, 6, and 7. Their chemical shifts and coupling patterns are influenced by the electron-withdrawing chloro and acetyl groups. Based on substitution patterns in similar aromatic systems, the proton at position 7 (adjacent to the acetyl group) would likely appear as a doublet of doublets, as would the proton at position 5. The proton at position 6 would also be expected to be a doublet of doublets. The methyl protons of the ethanone (B97240) group (-COCH₃) would typically appear as a sharp singlet, further downfield than a standard methyl group due to the deshielding effect of the adjacent carbonyl group, likely in the range of δ 2.3-2.7 ppm.
In a related isomer, 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone (B1274329), the aromatic protons are observed in the range of δ 7.1-8.0 ppm. For hydrazone derivatives of 6-chloro-1,3-benzothiazole, aromatic protons are consistently found in the δ 7.0-8.4 ppm region, while the methyl protons of the ethanone moiety appear as a singlet around δ 0.86-1.07 ppm.
Table 1: ¹H NMR Data for Selected Benzothiazole Analogues
| Compound Name | Proton Environment | Chemical Shift (δ, ppm) |
|---|---|---|
| 1-(4-Chlorophenyl)ethanone(6-chloro-1,3-benzothiazol-2-yl) hydrazone | Ar-H | 7.16-8.04 (m, 7H) |
| NH | 7.13 (s, 1H) | |
| CH₃ | 0.86 (s, 3H) | |
| 1-(4-Methoxyphenyl)ethanone(6-chloro-1,3-benzothiazol-2-yl) hydrazone | Ar-H | 6.87-8.06 (m, 7H) |
| OCH₃ | 3.754 (s, 1H) |
¹³C NMR Analysis of Carbon Framework
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. For this compound, distinct signals are expected for the nine carbon atoms. The carbonyl carbon of the acetyl group is anticipated to have the most downfield chemical shift, typically appearing in the range of δ 190-200 ppm. The methyl carbon of the acetyl group would appear significantly upfield.
The seven carbons of the 2-chlorobenzothiazole (B146242) core will have characteristic shifts. Data for the parent compound, 2-Chlorobenzothiazole, shows carbon signals at approximately δ 121.5, 124.5, 126.3, 126.5, 152.1, and 164.4 ppm. The introduction of the acetyl group at the C-4 position would cause a downfield shift for C-4 and influence the shifts of the adjacent carbons.
Table 2: Predicted and Analogue ¹³C NMR Data
| Compound Name | Carbon Environment | Chemical Shift (δ, ppm) |
|---|---|---|
| This compound (Predicted) | C=O | ~195 |
| Benzothiazole Aromatic C | ~120-155 | |
| C-Cl | ~165 | |
| CH₃ | ~25-30 | |
| N-(benzo[d]thiazol-2-yl)-2-chloroacetamide | Benzothiazole Aromatic C | 121.43, 121.52, 124.52, 126.27, 126.53 |
| C-N (ring) | 152.07 |
Two-Dimensional NMR Techniques
Although no 2D NMR data is available for the target compound, techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguous structural assignment. A COSY spectrum would establish the connectivity between adjacent protons, confirming the coupling relationships of the aromatic protons on the benzothiazole ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon, allowing for the definitive assignment of the carbon signals in the ¹³C NMR spectrum.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. The molecular formula for this compound is C₉H₆ClNOS, corresponding to a molecular weight of 211.67 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 211, with a characteristic M+2 peak at m/z 213 with approximately one-third the intensity, confirming the presence of a single chlorine atom.
Key fragmentation pathways would likely involve:
Loss of the acetyl group: A prominent fragment would be expected from the cleavage of the C-C bond between the aromatic ring and the carbonyl group, resulting in a fragment ion [M - 43]⁺ at m/z 168.
Loss of a methyl radical: A peak corresponding to the loss of a methyl group ([M - 15]⁺) could also be observed at m/z 196.
Analysis of related compounds supports these predictions. For example, the mass spectrum of 1-(2-aminobenzo[d]thiazol-6-yl)ethanone shows a molecular ion peak corresponding to its molecular weight. Similarly, FAB-mass spectrometry of a more complex derivative, (E)-1-((1-(6-Chlorobenzo[d]thiazol-2-yl)-3-phenyl-1H-pyrazol-4-yl)methylene)-2-(phenyl)hydrazine, showed the expected (M+1) peak.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
The IR spectrum of this compound is expected to be dominated by a strong absorption band for the carbonyl (C=O) group of the ketone. This band typically appears in the region of 1680-1700 cm⁻¹. Other expected characteristic absorptions include:
Aromatic C-H stretching: Above 3000 cm⁻¹.
Aliphatic C-H stretching (methyl group): Just below 3000 cm⁻¹.
Aromatic C=C stretching: Multiple bands in the 1450-1600 cm⁻¹ region.
C-N stretching: Around 1250-1350 cm⁻¹.
C-S stretching: Typically weaker bands in the 600-800 cm⁻¹ region.
C-Cl stretching: In the fingerprint region, usually between 700-800 cm⁻¹.
Studies on various benzothiazole derivatives confirm these assignments. For instance, hydrazone derivatives of 6-chloro-1,3-benzothiazole show strong C=N stretching around 1550 cm⁻¹, aromatic C-H stretching above 3000 cm⁻¹, and aliphatic C-H stretching below 3000 cm⁻¹.
Table 3: Key IR Absorption Frequencies for Benzothiazole Analogues
| Compound Name | Functional Group | Wavenumber (cm⁻¹) |
|---|---|---|
| 1-(4-Chlorophenyl)ethanone(6-chloro-1,3-benzothiazol-2-yl) hydrazone | N-H stretch | 3314 |
| Aromatic C-H stretch | 3084 | |
| Aliphatic C-H stretch | 2949 | |
| C=N stretch | 1548 | |
| C-Cl stretch | 1112 | |
| (E)-1-((1-(6-Chlorobenzo[d]thiazol-2-yl)...)-2-(4-chlorophenyl)hydrazine | N-H stretch | 3292 |
| Aromatic C-H stretch | 3022 | |
| Aliphatic C-H stretch | 2961 | |
| C=N stretch (benzothiazole) | 1682 |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.
No crystal structure for this compound has been reported in the searched literature. However, crystallographic studies of related benzothiazole and benzothiazine derivatives provide insight into the expected solid-state conformation. For example, the crystal structure of N-(benzo[d]thiazol-2-yl)-2-chloroacetamide reveals that the benzothiazole ring system is essentially planar. In another complex molecule, 2-[4-hydroxy-3-(3-methoxybenzoyl)-1,1-dioxo-2H-1λ⁶,2-benzothiazin-2-yl]ethanone, the heterocyclic thiazine (B8601807) ring adopts a half-chair conformation.
Such analyses would be crucial to confirm the planarity of the benzothiazole ring in the target compound and to determine the orientation of the acetyl group relative to the ring. It would also reveal details about how the molecules pack in the crystal lattice, including any potential π-π stacking or other non-covalent interactions.
Chromatographic Techniques for Purity Assessment and Isolation
The assessment of purity and the isolation of this compound and its analogues are critically dependent on a variety of chromatographic techniques. These methods are indispensable for monitoring the progress of synthetic reactions, identifying impurities, and obtaining highly purified final products for subsequent spectroscopic and structural characterization. The selection of a specific chromatographic technique is contingent upon the physicochemical properties of the analyte, including its polarity, volatility, and thermal stability, as well as the scale of the separation.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a fundamental and widely employed technique for the rapid qualitative analysis of this compound and its derivatives. Its primary applications in this context include monitoring the progression of chemical reactions, identifying the presence of starting materials, intermediates, and byproducts, and determining the appropriate solvent systems for column chromatography.
In a typical TLC analysis, the stationary phase consists of a thin layer of silica (B1680970) gel (often with a fluorescent indicator, 60 F254) coated on a solid support such as a glass or aluminum plate. The mobile phase, or eluent, is a solvent or a mixture of solvents that moves up the plate by capillary action. The separation is based on the differential partitioning of the compounds between the stationary and mobile phases.
For benzothiazole derivatives, which are generally of moderate polarity, common mobile phase systems consist of a mixture of a nonpolar solvent and a more polar solvent. The polarity of the eluent is carefully adjusted to achieve optimal separation, which is typically indicated by a retention factor (Rƒ) value between 0.2 and 0.8 for the compound of interest. Visualization of the separated spots on the TLC plate is commonly achieved under ultraviolet (UV) light at 254 nm, where the fluorescent indicator in the silica gel allows for the quenching of fluorescence by the UV-absorbing analytes, making them appear as dark spots.
Table 1: Representative TLC Conditions for Benzothiazole Analogues
| Stationary Phase | Mobile Phase (Eluent System) | Visualization Method | Application |
| Silica Gel 60 F254 | Petroleum Ether : Benzene (B151609) (1:3) | UV Light (254 nm) | Reaction Monitoring |
| Silica Gel 60 F254 | Cyclohexane : Ethyl Acetate (50:3) | UV Light (254 nm) | Purity Check |
| Silica Gel G | Chloroform : Methanol (B129727) (various ratios) | UV Light (254 nm) | Reaction Monitoring |
This table presents typical conditions used for the analysis of benzothiazole derivatives and serves as a guide for developing methods for this compound.
Column Chromatography
For the preparative isolation and purification of this compound from crude reaction mixtures, column chromatography is the most frequently utilized technique. This method operates on the same principles of differential adsorption as TLC but is scaled up to handle larger quantities of material.
The stationary phase is typically silica gel (200-400 mesh) packed into a glass column. The crude product is loaded onto the top of the column and eluted with a solvent system, often predetermined by TLC analysis. An increasing polarity gradient of the mobile phase, such as a mixture of hexane (B92381) and ethyl acetate, is commonly employed to separate compounds with varying polarities. semanticscholar.org Fractions are collected sequentially and analyzed by TLC to identify those containing the pure desired product. These pure fractions are then combined and the solvent is evaporated to yield the purified compound.
Table 2: Illustrative Column Chromatography Parameters for Purification of Benzothiazole Analogues
| Stationary Phase | Eluent System | Elution Mode | Fraction Analysis |
| Silica Gel (200-400 mesh) | Hexane / Ethyl Acetate (gradient) | Gradient | TLC with UV detection |
| Silica Gel | Dichloromethane / Methanol (e.g., 50:1 v/v) | Isocratic | TLC with UV detection |
This table provides examples of conditions that could be adapted for the purification of this compound based on methods used for similar compounds.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the final purity assessment of this compound. It offers high resolution, sensitivity, and quantification capabilities. The most common mode for analyzing moderately polar compounds like benzothiazole derivatives is Reverse-Phase HPLC (RP-HPLC).
In RP-HPLC, the stationary phase is nonpolar (e.g., a C18-modified silica gel column), and the mobile phase is a polar solvent mixture, typically consisting of water (often with an acid modifier like trifluoroacetic acid or formic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. The separation is based on the hydrophobic interactions between the analytes and the stationary phase.
A gradient elution, where the proportion of the organic solvent in the mobile phase is increased over time, is often used to ensure the timely elution of all components with good resolution. Detection is commonly performed using a UV-Vis detector set at a wavelength where the analyte exhibits strong absorbance. The purity of the sample is determined by the area percentage of the main peak in the chromatogram.
Table 3: Typical RP-HPLC Conditions for Purity Analysis of Aromatic Heterocycles
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Elution | Gradient (e.g., 10% to 90% B over 20 minutes) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm or 280 nm |
| Injection Volume | 10 µL |
This table outlines a representative set of starting conditions for developing a purity assessment method for this compound.
Chemical Reactivity and Derivatization Pathways of 1 2 Chlorobenzo D Thiazol 4 Yl Ethanone
Reactions Involving the Ethanone (B97240) Carbonyl Group
The ethanone moiety in 1-(2-Chlorobenzo[d]thiazol-4-yl)ethanone is a key functional group that readily participates in a variety of carbonyl chemistry reactions, including condensation, reduction, and alpha-halogenation.
Condensation Reactions
The carbonyl group of the ethanone substituent is amenable to condensation reactions with various carbonyl compounds and active methylene (B1212753) compounds, leading to the formation of new carbon-carbon bonds and the synthesis of a wide array of derivatives.
One of the most common condensation reactions involving aromatic ketones is the Claisen-Schmidt condensation , which is the reaction between an aldehyde or ketone and an aromatic carbonyl compound lacking an α-hydrogen. This reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in an alcoholic solvent. nih.govresearchgate.netchemrevlett.com The reaction of this compound with various aromatic aldehydes would be expected to yield chalcone (B49325) derivatives, which are α,β-unsaturated ketones. These chalcones are valuable intermediates for the synthesis of various heterocyclic compounds. uobaghdad.edu.iqresearchgate.net
The general scheme for the Claisen-Schmidt condensation of this compound with an aromatic aldehyde is as follows:

Table 1: Examples of Potential Chalcone Derivatives from Claisen-Schmidt Condensation
| Aromatic Aldehyde | Expected Chalcone Product |
| Benzaldehyde | (E)-1-(2-Chlorobenzo[d]thiazol-4-yl)-3-phenylprop-2-en-1-one |
| 4-Methoxybenzaldehyde | (E)-1-(2-Chlorobenzo[d]thiazol-4-yl)-3-(4-methoxyphenyl)prop-2-en-1-one |
| 4-Nitrobenzaldehyde | (E)-1-(2-Chlorobenzo[d]thiazol-4-yl)-3-(4-nitrophenyl)prop-2-en-1-one |
| 2-Chlorobenzaldehyde | (E)-1-(2-Chlorobenzo[d]thiazol-4-yl)-3-(2-chlorophenyl)prop-2-en-1-one |
Reduction Pathways
The carbonyl group of the ethanone moiety can be selectively reduced to a hydroxyl group, affording the corresponding secondary alcohol. A common and mild reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄) . sci-hub.seresearchgate.netuidaho.eduresearchgate.netorientjchem.org The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol (B145695) at room temperature. researchgate.net This reduction provides a straightforward route to 1-(2-Chlorobenzo[d]thiazol-4-yl)ethanol, a chiral intermediate that can be used in further synthetic elaborations.
The general scheme for the reduction of this compound is as follows:

Table 2: Conditions for the Reduction of Aromatic Ketones
| Reducing Agent | Solvent | Temperature | Product |
| Sodium Borohydride | Methanol/Ethanol | Room Temperature | Secondary Alcohol |
| Lithium Aluminum Hydride | Diethyl ether/THF | 0 °C to Room Temperature | Secondary Alcohol |
| Catalytic Hydrogenation (H₂/Pd-C) | Ethanol/Ethyl acetate | Room Temperature | Secondary Alcohol |
Alpha-Halogenation and Subsequent Transformations
The α-carbon of the ethanone group can be halogenated under either acidic or basic conditions. libretexts.orgpressbooks.pubfiveable.melibretexts.orgyoutube.com This reaction introduces a halogen atom (e.g., bromine or chlorine) at the position adjacent to the carbonyl group, creating a reactive handle for subsequent nucleophilic substitution or elimination reactions.
For instance, α-bromination can be achieved using bromine in acetic acid. The resulting α-bromo ketone, 2-bromo-1-(2-chlorobenzo[d]thiazol-4-yl)ethanone, is a versatile intermediate for the synthesis of various heterocyclic compounds, such as thiazoles and imidazoles, through reactions with appropriate nucleophiles.
The general scheme for the α-halogenation of this compound is as follows:

Table 3: Reagents for Alpha-Halogenation of Ketones
| Halogenating Agent | Conditions | Product |
| Bromine (Br₂) | Acetic Acid | α-Bromo Ketone |
| N-Bromosuccinimide (NBS) | CCl₄, Benzoyl Peroxide | α-Bromo Ketone |
| Sulfuryl Chloride (SO₂Cl₂) | Dichloromethane | α-Chloro Ketone |
| N-Chlorosuccinimide (NCS) | Acetic Acid | α-Chloro Ketone |
Reactions Involving the Chloro Substituent at the C-2 Position
The chlorine atom at the C-2 position of the benzothiazole (B30560) ring is susceptible to nucleophilic substitution and can participate in various cross-coupling reactions, providing a powerful tool for the diversification of the benzothiazole core.
Nucleophilic Substitution Reactions
The C-2 chloro group can be displaced by a variety of nucleophiles in nucleophilic aromatic substitution (SNAr) reactions. nih.govmdpi.comclockss.org This allows for the introduction of a wide range of functional groups at this position.
Common nucleophiles include amines, thiols, and alkoxides. For example, reaction with primary or secondary amines can lead to the formation of 2-aminobenzothiazole (B30445) derivatives. Similarly, reaction with thiols can yield 2-thioether-substituted benzothiazoles. These reactions are often facilitated by the use of a base to deprotonate the nucleophile and may require elevated temperatures.
The general scheme for nucleophilic substitution at the C-2 position is as follows:

Table 4: Examples of Nucleophilic Substitution at the C-2 Position
| Nucleophile | Product |
| Ammonia | 1-(2-Aminobenzo[d]thiazol-4-yl)ethanone |
| Piperidine | 1-(2-(Piperidin-1-yl)benzo[d]thiazol-4-yl)ethanone |
| Thiophenol | 1-(2-(Phenylthio)benzo[d]thiazol-4-yl)ethanone |
| Sodium Methoxide | 1-(2-Methoxybenzo[d]thiazol-4-yl)ethanone |
Cross-Coupling Reactions for C-C, C-N, and C-S Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful methods for forming new carbon-carbon, carbon-nitrogen, and carbon-sulfur bonds at the C-2 position of the benzothiazole ring.
The Suzuki-Miyaura coupling reaction allows for the formation of a C-C bond by reacting the 2-chloro-benzothiazole derivative with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. researchgate.netnih.govnih.govresearchgate.netdocumentsdelivered.com This reaction is highly versatile and tolerates a wide range of functional groups.
The Sonogashira coupling enables the formation of a C-C bond between the 2-chlorobenzothiazole (B146242) and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgnih.govchemrxiv.orgnih.govscirp.org This reaction is particularly useful for the synthesis of alkynyl-substituted benzothiazoles.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.orglibretexts.orgbeilstein-journals.orgresearchgate.netnih.gov It allows for the coupling of the 2-chlorobenzothiazole with a wide variety of amines, including primary and secondary amines, as well as amides and other nitrogen-containing nucleophiles.
Similarly, palladium-catalyzed C-S cross-coupling reactions can be employed to form carbon-sulfur bonds by reacting the 2-chlorobenzothiazole with thiols.
The general schemes for these cross-coupling reactions are as follows:

Table 5: Overview of Cross-Coupling Reactions at the C-2 Position
| Reaction Name | Coupling Partner | Bond Formed | Catalyst System |
| Suzuki-Miyaura Coupling | Boronic Acid/Ester | C-C | Pd Catalyst, Base |
| Sonogashira Coupling | Terminal Alkyne | C-C | Pd Catalyst, Cu(I) Co-catalyst, Base |
| Buchwald-Hartwig Amination | Amine/Amide | C-N | Pd Catalyst, Ligand, Base |
| C-S Cross-Coupling | Thiol | C-S | Pd Catalyst, Ligand, Base |
Electrophilic Aromatic Substitution on the Benzothiazole Ring System
There is no specific information in the reviewed literature detailing electrophilic aromatic substitution reactions—such as nitration, halogenation, sulfonation, or Friedel-Crafts reactions—performed directly on the benzothiazole ring system of this compound.
Theoretically, the benzothiazole ring is electron-deficient, making electrophilic aromatic substitution challenging. The existing substituents would further influence the position of any potential substitution. The acetyl group (-COCH₃) is a deactivating meta-director, while the chloro group (-Cl) is a deactivating ortho-, para-director. The sulfur and nitrogen heteroatoms also exert their own electronic effects. Predicting the outcome of such a reaction would require computational modeling and experimental validation, which has not been reported.
Regioselectivity and Stereoselectivity in Derivatization Reactions of this compound
No published studies were found that investigate the regioselectivity or stereoselectivity of derivatization reactions involving this compound.
Regioselectivity concerns which position on the molecule a reagent will preferentially attack. This would be dictated by the combined directing effects of the chloro and acetyl groups on the benzene (B151609) portion of the molecule, as well as the reactivity of the thiazole (B1198619) ring itself. Stereoselectivity would become relevant if reactions created a new chiral center, for instance, through nucleophilic addition to the acetyl group's carbonyl carbon. Without experimental data, any discussion on preferred outcomes remains speculative.
Structure Activity Relationship Sar Studies of 1 2 Chlorobenzo D Thiazol 4 Yl Ethanone Analogues
Impact of Substituent Variations on the Benzothiazole (B30560) Ring
The benzothiazole ring is a "privileged scaffold" in medicinal chemistry, and its biological activity can be finely tuned by altering the substituents on its benzene (B151609) portion. nih.govrjptonline.orgresearchgate.net The nature, position, and electronic properties of these substituents can dramatically affect the molecule's interaction with biological targets.
Halogen atoms are frequently used in drug design to modulate a compound's lipophilicity, metabolic stability, and binding interactions. In the context of benzothiazole analogues, the type of halogen (e.g., fluorine, chlorine, bromine) and its placement on the benzothiazole ring are critical determinants of biological potency. mdpi.comresearchgate.net For instance, studies on various benzothiazole series have shown that substitutions at the 6-position can significantly impact activity. researchgate.net The introduction of a halogen can enhance binding through halogen bonds or hydrophobic interactions. researchgate.net
Research on related scaffolds has demonstrated that replacing a bromine atom with other halogens or moving the halogen to a different position can alter the compound's electronic properties and, consequently, its ability to interact with microbial enzymes or cellular receptors. For example, in one study of benzothiazole-based DNA gyrase B inhibitors, replacing a dibromo-pyrrole moiety with a dichloro-methyl-pyrrole group not only resulted in good inhibitory activity against E. coli gyrase but also introduced potent activity against S. aureus gyrase and topoisomerase IV, which was absent in the dibromo analogue. acs.org This highlights that both the type and combination of halogen substituents are crucial.
Table 1: Influence of Halogen Substituents on Benzothiazole Analogues' Activity
| Analogue | Halogen Type & Position | Observed Effect on Activity | Reference |
| Benzothiazole-pyrrolamide | 4,5-dibromo on pyrrole | Active against E. coli gyrase | acs.org |
| Benzothiazole-pyrrolamide | 3,4-dichloro on pyrrole | Potent activity against E. coli & S. aureus gyrase/topo IV | acs.org |
| 6-Halogen-substituted benzothiazoles | Halogen at C6-position | Generally showed marginal antiproliferative activity compared to amidino-substituted analogues | mdpi.com |
| 2-Arylbenzothiazoles | Varied halogen on aryl ring | Modulated antimicrobial and aryl hydrocarbon receptor (AhR) agonism | nih.gov |
Studies have shown that the strategic placement of EDGs and EWGs can tune the optoelectronic and charge transport properties of benzothiazole derivatives. nih.gov In the context of biological activity, an EWG at a specific position might enhance a key hydrogen bond or polar interaction with a receptor, whereas an EDG might improve hydrophobic or π-stacking interactions. For example, research on triphenylamine-based chromophores containing a benzothiazole unit found that an additional EWG could tune the linear and nonlinear optical properties. acs.orgdocumentsdelivered.com The presence of an EWG, such as a p-chloro group on an aromatic ring attached to a related heterocyclic system, was found to improve antibacterial activity. researchgate.net Conversely, in some systems, the introduction of an EWG has unexpectedly reduced the desired activity, indicating that the relationship between electronic effects and biological function is complex and context-dependent. acs.org
Table 2: Effect of Electronic Groups on Benzothiazole Analogues' Properties
| Analogue | Substituent Type & Position | Observed Effect | Reference |
| Donor-acceptor benzothiazoles | EDG (-CH₃) and EWG (-NO₂) | Modulated optoelectronic and charge transfer properties | nih.gov |
| Push-pull benzothiazolium chromophores | EWG (-NO₂, -CN) on benzothiazole ring | Reduced quadratic nonlinear optical activity in systems with longer π-conjugated spacers | acs.org |
| Triphenylamine-benzothiazole dyes | EWG on benzothiazole | Tuned linear and nonlinear optical properties, enhancing two-photon absorption | acs.orgdocumentsdelivered.com |
Modifications to the Ethanone (B97240) Side Chain and their Structural Implications
The ethanone (-COCH₃) group at the 4-position of the benzothiazole ring is a key feature that can be modified to probe its role in receptor binding. Alterations to this side chain, such as changing its length, steric bulk, or replacing the ketone with other functional groups, can have profound effects on biological activity.
For example, replacing a related oxalyl moiety on a benzothiazole scaffold with an acetyl (ethanone) moiety led to potent E. coli gyrase inhibitory activity in the low nanomolar range. acs.org This suggests that the size and electronic nature of this side chain are critical for potent enzymatic inhibition. Modifications could include homologation to a propanone or butanone chain, reduction of the ketone to a hydroxyl group, or its replacement with amides or esters. Each change alters the side chain's ability to act as a hydrogen bond acceptor and modifies its steric and electronic profile, thereby influencing how the molecule fits into a binding pocket. mdpi.com Studies on other scaffolds, such as ketamine esters, have shown that modifying an acyl side chain significantly impacts anaesthetic and analgesic properties, with both chain length and substituent position playing crucial roles. mdpi.com
Table 3: Impact of Side-Chain Modifications on Biological Activity
| Scaffold | Original Side Chain | Modified Side Chain | Impact on Activity | Reference |
| Benzothiazole-pyrrolamide | Oxalyl moiety | Acetyl (ethanone) moiety | Maintained potent E. coli gyrase inhibitory activity (low nM range) | acs.org |
| Benzothiazinone | Piperidinyl/Piperazinyl ring | Opened cyclic ring | Expanded diversity and improved physicochemical properties | mdpi.com |
| Substituted Furans | N/A | 3-phenethyl-2-thioxothiazolidin-4-one | Created potent HIV-1 entry inhibitors by filling a hydrophobic pocket | nih.gov |
Heterocyclic Ring Bioisosteric Replacements of the Benzothiazole Core
Bioisosterism, the replacement of a molecular fragment with another that has similar physical or chemical properties, is a powerful strategy in drug design to improve potency, selectivity, or pharmacokinetic properties. drugdesign.orgopenaccessjournals.comctppc.org Replacing the benzothiazole core of 1-(2-Chlorobenzo[d]thiazol-4-yl)ethanone with other heterocyclic systems can lead to analogues with novel biological profiles.
A common bioisosteric replacement for benzothiazole is benzimidazole (B57391), where the sulfur atom is replaced by a nitrogen atom. acs.org This change alters the hydrogen-bonding capacity and electronic properties of the core. In one study, this specific replacement resulted in a 10-fold decrease in enzymatic inhibition against E. coli gyrase, suggesting the sulfur atom was important for activity in that context. acs.org Other potential bioisosteres include benzoxazole (B165842) (sulfur replaced by oxygen), indazole (thiazole ring replaced by pyrazole), or even larger systems like quinazoline. researchgate.net The goal of such replacements is to mimic the spatial arrangement and electronic nature of the original core to retain favorable binding interactions while potentially introducing new ones or improving drug-like properties. openaccessjournals.com
Table 4: Bioisosteric Replacements for the Benzothiazole Core
| Original Core | Bioisosteric Replacement | Rationale / Observed Outcome | Reference |
| Benzothiazole | Benzimidazole | Replacement of ring sulfur with nitrogen. Resulted in a 10-fold drop in E. coli gyrase inhibition. | acs.org |
| Quinazoline | Benzothiazole | Proposed to mimic the ATP competitive binding regions of EGFR-TK. | researchgate.net |
| Carboxylic Acid | Tetrazole | A classic bioisostere used to improve stability and bioavailability in drugs like Losartan. | openaccessjournals.com |
Conformational Analysis and its Correlation with Biological Profiles
Computational studies, such as density functional theory (DFT) calculations, can be used to identify the most stable, low-energy conformers. mdpi.com A molecular geometry scan can be performed by systematically rotating the dihedral angle and calculating the total energy for each conformation. This analysis often reveals one or two energetically preferred conformations that the molecule is most likely to adopt. mdpi.com The correlation with biological profiles comes from the hypothesis that the molecule's "active conformation"—the shape it adopts when binding to its biological target—must be energetically accessible. If a chemical modification forces the molecule into a high-energy, unfavorable conformation, its biological activity is likely to decrease.
Spatial Orientation of Functional Groups and Receptor Binding Hypotheses
Building on conformational analysis, understanding the spatial orientation of key functional groups allows for the development of receptor binding hypotheses. Molecular docking simulations are a valuable tool for this purpose, predicting how a ligand might bind to the active site of a protein. nih.govmdpi.com
For a hypothetical receptor of this compound analogues, several interactions can be postulated:
The Benzothiazole Core: The aromatic system could engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) in the binding pocket. mdpi.com The ring nitrogen and sulfur atoms could act as hydrogen bond acceptors or participate in other polar interactions. researchgate.net
The 2-Chloro Group: This group could fit into a small, hydrophobic sub-pocket or act as a halogen bond donor to an electron-rich atom on the receptor.
The 4-Ethanone Group: The carbonyl oxygen is a strong hydrogen bond acceptor and could form a crucial hydrogen bond with a donor group (e.g., the backbone NH of an amino acid) in the receptor. The methyl group could provide a hydrophobic interaction.
Studies of benzothiazole derivatives binding to various targets support these hypotheses. For example, the binding of one benzothiazole compound to the BCL-XL protein involved a key hydrogen bond between the benzothiazole ring nitrogen and the backbone NH of Leu108. researchgate.net Similarly, docking studies of 2-aminobenzothiazole (B30445) derivatives into the aldose reductase (ALR2) active site showed that the benzothiazole base was the main source of interaction via π-π, π-alkyl, and π-sulfur interactions. mdpi.com The specific spatial arrangement of these functional groups is therefore critical for achieving high-affinity binding and potent biological activity.
Biological Activity Profiles of 1 2 Chlorobenzo D Thiazol 4 Yl Ethanone and Its Functional Analogues in Vitro Research
Investigations into Antimicrobial Activities
Benzothiazole (B30560) derivatives have been widely recognized for their potent antimicrobial properties. koreascience.krresearchgate.net Research has explored their efficacy against a range of pathogenic bacteria and fungi, with some analogues showing promising activity against mycobacterial strains as well.
Antibacterial Efficacy Studies
Functional analogues of 1-(2-Chlorobenzo[d]thiazol-4-yl)ethanone have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria.
In one study, a series of novel benzothiazole analogues were synthesized and screened for their antibacterial activity. nih.gov Compound 3e from this series showed exceptional potency against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, as well as Gram-negative strains including Salmonella typhi, Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa, with a Minimum Inhibitory Concentration (MIC) value of 3.12 µg/ml. nih.gov This activity was twofold more potent than the standard drug ciprofloxacin, which had an MIC of 6.25 µg/ml. nih.gov
Another study focused on benzothiazole incorporated with thiazolidin-4-ones. koreascience.kr These compounds showed good to moderate inhibition against Staphylococcus aureus and Escherichia coli at concentrations ranging from 12.5 to 200 μg/mL. koreascience.kr The activity was particularly enhanced by the presence of chloro, dichloro, nitro, and bromo groups on the phenyl ring of the thiazolidin-4-one moiety. koreascience.kr Similarly, a series of 1,2-benzothiazine derivatives showed selective activity against Gram-positive bacteria, specifically Bacillus subtilis and Staphylococcus aureus, with MIC values ranging from 25–600 µg/mL. nih.gov These compounds, however, showed no activity against the tested Gram-negative bacteria. nih.gov
Further research on N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine (B178648) carboxamide derivatives, specifically 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazoles, revealed moderate to good inhibition against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae at concentrations of 12.5-100 µg/mL. nih.gov
| Compound/Derivative Series | Bacterial Strains Tested | Key Findings (MIC/Activity) | Reference |
|---|---|---|---|
| Compound 3e (a dialkyne substituted 2-aminobenzothiazole) | S. aureus, E. faecalis, S. typhi, E. coli, K. pneumoniae, P. aeruginosa | MIC: 3.12 µg/ml (twofold more active than ciprofloxacin) | nih.gov |
| Benzothiazole-thiazolidin-4-ones | S. aureus, E. coli | Good to moderate inhibition at 12.5−200 μg/mL. Activity enhanced by chloro, nitro, and bromo groups. | koreascience.kr |
| 1,2-Benzothiazine derivatives | B. subtilis, S. aureus | MIC range: 25–600 µg/mL against Gram-positive bacteria. No activity against Gram-negative bacteria. | nih.gov |
| 1,2,4-Triazolo-[3,4-b]-1,3,4-thiadiazoles | S. aureus, E. coli, P. aeruginosa, K. pneumoniae | Moderate to good inhibition at 12.5-100 µg/mL. | nih.gov |
Antifungal Potentials
The antifungal properties of benzothiazole analogues have also been a significant area of investigation. Studies show their potential against various fungal pathogens, including clinically relevant Candida species and molds like Aspergillus.
For instance, a series of (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives demonstrated very strong antifungal effects against clinical isolates of Candida albicans, with MIC values ranging from 0.008 to 7.81 µg/mL. nih.gov This activity was comparable or even superior to the standard antifungal drug nystatin. nih.gov Another study synthesized benzothiazole-thiazolidin-4-one hybrids which were tested against Candida albicans and Aspergillus niger. koreascience.kr These compounds exhibited inhibitory activity at concentrations between 12.5 and 200 μg/mL. koreascience.kr
Research into 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole derivatives, derived from N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide, showed they were active against a panel of five fungi: Candida albicans, Aspergillus niger, Aspergillus flavus, Monascus purpureus, and Penicillium citrinum. nih.gov The study noted that the triazolo-thiadiazole derivatives were generally more active than the corresponding 1,3,4-oxadiazole (B1194373) derivatives. nih.gov Additionally, a series of 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and their derivatives were evaluated for activity against seven agricultural fungi, with some compounds showing higher fungicidal effects. mdpi.com
| Compound/Derivative Series | Fungal Strains Tested | Key Findings (MIC/Activity) | Reference |
|---|---|---|---|
| (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives | Clinical isolates of Candida albicans | MIC range: 0.008–7.81 µg/mL; comparable or superior to nystatin. | nih.gov |
| Benzothiazole-thiazolidin-4-ones | Candida albicans, Aspergillus niger | Inhibition at 12.5−200 μg/mL. | koreascience.kr |
| 1,2,4-Triazolo-[3,4-b]-1,3,4-thiadiazoles | C. albicans, A. niger, A. flavus, M. purpureus, P. citrinum | Moderate to good inhibition at 12.5-100 µg/mL. | nih.gov |
| Compound 3n (a dialkyne substituted 2-aminobenzothiazole) | C. tropicalis, C. albicans, C. krusei, C. neoformans, A. niger, A. fumigatus | Most active in its series with MIC values from 1.56 µg/ml to 12.5 µg/ml. | nih.gov |
Antimycobacterial Activity Assessments
Certain benzothiazole analogues have been specifically evaluated for their potential to combat mycobacterial infections, including tuberculosis.
A study focused on new 2-(thiazol-4-yl)thiazolidin-4-one derivatives screened for antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG. nih.gov Many of the synthesized compounds exhibited good to excellent activity against both strains. nih.gov Notably, nine derivatives showed excellent activity against M. bovis BCG with MIC values ranging from 4.43 to 24.04 μM and did not show significant cytotoxicity against HeLa, A549, and HCT-116 cell lines. nih.gov
Another investigation into thiazolidine-2,4-dione (TZD) based hybrids with pyridinecarbohydrazones substituents revealed high antimycobacterial activity, with some compounds demonstrating an MIC of 1 µg/ml. nih.gov These compounds were also characterized by low cytotoxicity, making them promising candidates for further development as antimycobacterial agents. nih.gov
Exploration of Anticancer Potentials
The anticancer properties of benzothiazole derivatives are a major focus of research, with numerous studies demonstrating their ability to inhibit the growth of various cancer cell lines through cytotoxic and pro-apoptotic mechanisms. mdpi.comnih.govresearchgate.netnih.gov
Cytotoxicity Mechanisms in Cell-Based Assays
In vitro studies have consistently shown that benzothiazole analogues can induce cytotoxicity in a range of human cancer cell lines.
A series of benzothiazole derivatives were tested for their cytotoxic activity against the human breast cancer MCF-7 cell line. nih.govresearchgate.net Several derivatives showed a potent cytotoxic effect, with four compounds (designated 4, 5c, 5d, and 6b ) being more potent than the reference drug cisplatin. nih.govresearchgate.net Their IC50 values were 8.64, 7.39, 7.56, and 5.15 μM, respectively, compared to 13.33 μM for cisplatin. nih.govresearchgate.net The mechanism was linked to the regulation of free radical production, leading to tumor cell death. nih.govresearchgate.net
Another novel benzothiazole derivative, PB11 , was highly cytotoxic to human glioblastoma (U87) and cervix cancer (HeLa) cells, with IC50 values below 50 nM. nih.gov Similarly, three newly synthesized benzothiazole aniline (B41778) derivatives (L1, L2, L3 ) and their platinum (II) complexes were tested against multiple cancer cell lines. mdpi.com The ligands L1 and L2, along with the complex L1Pt, demonstrated better cytotoxicity in liver, breast, lung, prostate, kidney, and brain cancer cells compared to cisplatin. mdpi.com
In a study on human laryngeal carcinoma (HEp-2) cells, 2-aminobenzothiazole (B30445) showed a dose-dependent cytotoxic effect, with a calculated IC50 value of 5 µM for a 24-hour treatment. europeanreview.org Furthermore, indanone-based thiazolyl hydrazone derivatives showed favorable anticancer activity against several colorectal cancer cell lines, with IC50 values ranging from 0.41 ± 0.19 to 6.85 ± 1.44 μM. frontiersin.org
| Compound/Derivative Series | Cancer Cell Line(s) | Key Findings (IC50 Values) | Reference |
|---|---|---|---|
| Derivatives 4, 5c, 5d, 6b | MCF-7 (Breast) | IC50: 8.64, 7.39, 7.56, 5.15 μM (More potent than Cisplatin, IC50: 13.33 μM) | nih.govresearchgate.net |
| PB11 | U87 (Glioblastoma), HeLa (Cervix) | IC50 < 50 nM | nih.gov |
| L1, L1Pt | Liver, breast, lung, prostate, kidney, brain cancer cells | Demonstrated selective inhibitory activities, particularly against liver cancer cells, superior to cisplatin. | mdpi.com |
| 2-Aminobenzothiazole | HEp-2 (Laryngeal) | IC50: 5 µM | europeanreview.org |
| Indanone-based thiazolyl hydrazones (ITH) | Colorectal cancer cell lines | IC50 range: 0.41 ± 0.19 to 6.85 ± 1.44 μM | frontiersin.org |
Modulation of Apoptotic Pathways (In Vitro)
A primary mechanism behind the anticancer activity of benzothiazole analogues is the induction of apoptosis, or programmed cell death.
The derivative PB11 was found to induce classic apoptotic symptoms, including DNA fragmentation and nuclear condensation, in U87 and HeLa cells even at a low concentration of 40 nM. nih.gov Its pro-apoptotic effect is believed to be mediated by the suppression of the PI3K/AKT signaling pathway, a crucial pathway for cancer cell survival. nih.gov
Another study on 2-substituted benzothiazoles in breast cancer cell lines (MCF-7, MDA-MB-231) found that these compounds significantly inhibited cancer cell growth by disrupting the mitochondrial membrane potential and inducing cell cycle arrest in the sub-G1 phase, which is indicative of apoptosis. nih.gov These compounds increased the accumulation of reactive oxygen species, decreased EGFR protein levels, increased pro-apoptotic Bax gene transcription, and downregulated key survival pathways like JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR. nih.gov
Similarly, the benzothiazole derivative YLT322 was shown to induce apoptosis in human hepatocellular carcinoma cells (HepG2, Bel-7402, etc.) via the mitochondrial apoptotic pathway. plos.org Treatment with 2 µM of YLT322 increased the percentage of apoptotic Sub-G1 cells from 3.2% to 88.5% in HepG2 cells. plos.org This was associated with the downregulation of phosphorylated Akt/MAPK. plos.org Research on 2-aminobenzothiazole in HEp-2 cells confirmed its ability to trigger apoptosis, with 42.62% of cells undergoing apoptosis after treatment, accompanied by the activation of caspases 3/7. europeanreview.org
Cell Cycle Perturbations (In Vitro)
The benzothiazole scaffold is a component of various compounds investigated for their anticancer properties, which are often linked to their ability to interfere with the normal progression of the cell cycle. Studies on benzothiazole-based compounds have shown they can induce apoptosis (programmed cell death) and cause cell cycle arrest in different types of cancer cells. nih.gov For instance, certain benzimidazole (B57391) derivatives, which are structurally related to benzothiazoles, have been found to arrest the cell cycle in the G1, S, and G2 phases in lung, breast, and ovarian cancer cell lines. researchgate.net Similarly, other thiazole (B1198619) derivatives have demonstrated the ability to induce cell cycle arrest at the G1/S phase in breast cancer cells. mdpi.com One study on a benzoxazole (B165842) derivative, another related heterocyclic compound, reported cell cycle arrest at the G0/G1 phase in leukemia cells. mdpi.com These findings suggest that the benzothiazole core structure is a promising pharmacophore for developing agents that can modulate cell cycle progression.
Anti-inflammatory and Analgesic Mechanisms
Benzothiazole derivatives have been widely explored for their anti-inflammatory properties. nih.govnih.govmdpi.com The mechanisms underlying these effects are diverse and involve the inhibition of key enzymes in inflammatory pathways. The nucleus of the benzothiazole ring is thought to contribute to anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes or bradykinin (B550075) B2 receptors. Research has established that substitutions on the benzothiazole ring, such as the placement of electron-withdrawing groups like chlorine at specific positions, can enhance this anti-inflammatory activity.
Cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, are primary targets for non-steroidal anti-inflammatory drugs (NSAIDs). The benzothiazole scaffold serves as a building block for small molecule ligands that can inhibit these crucial enzymes. A study on a series of thiadiazole-benzothiazole hybrids revealed their potential as COX inhibitors. Notably, compound 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(6-chlorobenzothiazol-2-yl) acetamide , a functional analogue, was identified as the most potent and selective inhibitor of COX-1 in the series, with an inhibition of 51.36 ± 3.32% at a concentration of 100 µM. In contrast, its effect on COX-2 was much weaker (11.05 ± 1.69% inhibition). Other compounds in the same series showed non-selective inhibition of both COX-1 and COX-2. Further research has linked the anti-inflammatory effects of certain 2-substituted benzothiazole derivatives to their ability to inhibit COX-2.
| Compound | Target | % Inhibition (at 100 µM) | Selectivity |
| 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(6-chlorobenzothiazol-2-yl) acetamide | COX-1 | 51.36 ± 3.32% | Selective for COX-1 |
| 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(6-chlorobenzothiazol-2-yl) acetamide | COX-2 | 11.05 ± 1.69% | |
| Compound 1 (Thiadiazole-benzothiazole hybrid) | COX-1 | 25.50 ± 3.54% | Non-selective |
| Compound 1 (Thiadiazole-benzothiazole hybrid) | COX-2 | 22.47 ± 2.67% |
Table 1: In Vitro COX Inhibition by Benzothiazole Analogues.
Matrix metalloproteinases (MMPs) are zinc-dependent enzymes responsible for degrading components of the extracellular matrix. nih.gov Overactivity of certain MMPs, such as MMP-2, MMP-9, and MMP-13, is implicated in pathological conditions including inflammation, arthritis, and cancer metastasis. Consequently, inhibitors of these enzymes are of significant therapeutic interest.
A series of (2-Aminobenzothiazole)-Methyl-1,1-Bisphosphonic acids have been evaluated for their in vitro inhibitory activity against several MMP isoforms. The study demonstrated that substitutions on the benzothiazole ring influence both the potency and selectivity of inhibition. For example, a derivative with a bromine substitution at the 6-position showed an IC50 value of 0.98 µM against MMP-2. An analogue featuring a 6-chloro substitution on the benzothiazole ring, closely related to the subject compound, also demonstrated inhibitory activity against multiple MMPs, particularly MMP-9 and MMP-13.
| Compound | MMP-2 (IC50 µM) | MMP-8 (IC50 µM) | MMP-9 (IC50 µM) | MMP-13 (IC50 µM) |
| (2-Amino-6-bromobenzo[d]thiazole) derivative | 1.16 | 9.00 | 1.83 | 2.15 |
| (2-Amino-6-chlorobenzo[d]thiazole) derivative | >10 | >10 | 2.89 | 2.22 |
Table 2: In Vitro MMP Inhibition by Substituted 2-Aminobenzothiazole Analogues.
The lipoxygenase (LOX) pathway is another critical enzymatic cascade in the inflammatory process, responsible for producing leukotrienes. Inhibition of LOX enzymes, particularly 5-LOX, is a validated strategy for developing anti-inflammatory agents. Benzothiazole-based compounds have been successfully designed as LOX inhibitors.
In one study, a series of benzothiazole-based thiazolidinones were synthesized and evaluated for their anti-inflammatory action and LOX inhibitory activity. The most potent compound identified exhibited a 69.57% reduction in inflammation in vivo and showed the highest LOX inhibitory activity with an IC50 of 13 µM. Another study on 7-substituted coumarin (B35378) derivatives bearing a benzothiazole ring also identified potent 5-LOX inhibitors. The presence of a chloro group at the C6-position of the benzothiazole ring was found to be an important substitution for potent activity.
| Compound Class | Key Feature | 5-LOX IC50 |
| Benzothiazole-based thiazolidinone | Most potent in series | 13 µM |
| 7-Substituted Coumarin | 6-Chloro-benzothiazole moiety | Potent Activity |
| 7-Substituted Coumarin | 6-Methoxy-benzothiazole moiety | Potent Activity |
Table 3: In Vitro 5-LOX Inhibition by Benzothiazole Analogues.
Enzyme Inhibitory Activities Beyond COX and LOX
Carbonic anhydrases (CAs) are ubiquitous zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are involved in numerous physiological processes, and their inhibition has therapeutic applications. The benzothiazole scaffold has been identified as a key feature in a variety of potent CA inhibitors.
Several studies have detailed the synthesis of novel benzothiazole derivatives and their inhibitory activity against various human (h) CA isoforms. One report described a series of benzothiazole-derived sulphonamides and carboxylic acids as potent inhibitors of cancer-related isoforms hCA IX and XII. Another study on amino acid-benzothiazole conjugates found them to be effective inhibitors of hCA V and hCA II, with inhibition constants (Kᵢ) in the micromolar range. Specifically, Kᵢ values against hCA II ranged from 2.9 to 88.1 µM. Research has also highlighted 6-chlorobenzothiazole-2-sulfonamide as a potent CA inhibitor.
| Compound Class | Target Isoform | Inhibition Constant (Kᵢ) Range |
| Benzothiazole-based sulphonamides | hCA I | 61.5 nM to >100 µM |
| Benzothiazole-based sulphonamides | hCA II, IX, XII | Varied (nanomolar to micromolar) |
| Amino acid-benzothiazole conjugates | hCA II | 2.9 µM to 88.1 µM |
| Amino acid-benzothiazole conjugates | hCA V | Effective Inhibition |
Table 4: In Vitro Carbonic Anhydrase Inhibition by Benzothiazole Analogues.
Alpha-Amylase and Pancreatic Lipase (B570770) Inhibition
The inhibition of digestive enzymes such as α-amylase and pancreatic lipase is a key strategy in the management of metabolic disorders. nih.gov Functional analogues of this compound, particularly derivatives of the benzothiazole nucleus, have been investigated for their potential in this area.
Thiazolidinone-based benzothiazole derivatives have demonstrated notable inhibitory activity against both α-amylase and α-glucosidase. nih.gov In one study, a series of these compounds showed excellent to good activity, with some analogues exhibiting significantly better inhibition than the standard drug, acarbose. researchgate.net For instance, certain derivatives displayed IC50 values against α-amylase as low as 2.10 ± 0.70 μM. nih.govresearchgate.net The structure-activity relationship (SAR) studies indicated that the presence and position of substituents like hydroxyl and chloro groups on the phenyl ring play a crucial role in the inhibitory potency. nih.gov
Similarly, various nitrogen-containing heterocyclic compounds, including benzothiazole derivatives, have been evaluated as pancreatic lipase (PL) inhibitors. researchgate.net The inhibition of this key enzyme in fat metabolism is a well-established strategy for managing obesity. nih.govresearchgate.net Studies on thiazole-benzimidazole conjugates, for example, have identified potent pancreatic lipase inhibitors, suggesting that the fusion of these bioactive heterocyclic rings can lead to synergistic effects. ijper.org
Table 1: In Vitro α-Amylase Inhibitory Activity of Thiazolidinone-Based Benzothiazole Derivatives
| Compound | α-Amylase IC50 (μM) | α-Glucosidase IC50 (μM) | Reference |
|---|---|---|---|
| Analogue 4 | 2.40 ± 0.70 | 3.50 ± 0.70 | researchgate.net |
| Analogue 5 | 2.30 ± 0.05 | 4.80 ± 0.10 | researchgate.net |
| Analogue 6 | 2.10 ± 0.70 | 3.20 ± 0.70 | researchgate.net |
| Acarbose (Standard) | 9.10 ± 0.10 | 10.70 ± 0.10 | researchgate.net |
Tyrosinase Inhibition
Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibition is a major focus in the development of agents for treating hyperpigmentation disorders. mdpi.com Several benzothiazole derivatives have been synthesized and evaluated as potent tyrosinase inhibitors.
One study on 2-(substituted phenyl)-5-(trifluoromethyl)benzo[d]thiazoles found that these compounds exhibited significant mushroom tyrosinase inhibitory activity. mdpi.com Kinetic studies revealed that some of these derivatives act as competitive inhibitors. The presence of hydroxyl substituents on the phenyl ring was found to be important for the inhibitory action. mdpi.com Similarly, benzylidene-3-methyl-2-thioxothiazolidin-4-one (BMTTZD) analogs, which share structural motifs with potential benzothiazole metabolites, have shown potent, competitive inhibition of tyrosinase, with some analogs being significantly more powerful than the standard inhibitor, kojic acid. mdpi.com The mechanism of inhibition for some analogues is believed to involve chelation of the copper ions within the enzyme's active site. nih.gov
Table 2: In Vitro Tyrosinase Inhibitory Activity of Benzothiazole Analogues
| Compound Type | Substrate | IC50 Value | Inhibition Type | Reference |
|---|---|---|---|---|
| 2-Arylbenzothiazole Derivative (1b) | L-DOPA | 1.7 ± 0.11 µM | Competitive | mdpi.com |
| BMTTZD Analogue 3 | L-tyrosine | 220x > Kojic Acid | Competitive | mdpi.com |
| BMTTZD Analogue 3 | L-dopa | 22x > Kojic Acid | Competitive | mdpi.com |
| 2-Mercaptobenzoxazole Analogue 1 | L-dopa | 80-90 nM | - | nih.gov |
Other Emerging Biological Activities and Their Molecular Basis (e.g., Neuroprotective, Anticonvulsant, Vasodilatory)
The benzothiazole scaffold is of significant interest for developing drugs targeting the central nervous system (CNS). nih.gov Analogues have been evaluated for several therapeutic uses, including as neuroprotective and anticonvulsant agents. nih.gov
Neuroprotective Activity: Benzothiazole derivatives, such as Riluzole, are known for their neuroprotective effects. mdpi.com Research has explored novel benzothiazole molecules for their potential to protect neuronal cells from damage. For instance, some analogues have been shown to enhance neuronal cell viability under oxidative stress induced by hydrogen peroxide. nih.gov The proposed mechanism involves the modulation of antioxidant enzymes like catalase, which plays a crucial neuroprotective role. nih.gov Tacrine-benzothiazole hybrids have also been designed as multi-targeted compounds against Alzheimer's disease, inhibiting enzymes like acetylcholinesterase (AChE) and preventing the formation of beta-amyloid plaques. rsc.org
Anticonvulsant Activity: A wide range of benzothiazole derivatives have been synthesized and screened for anticonvulsant properties. nih.govbenthamdirect.comnih.govmdpi.com These compounds have shown efficacy in preclinical models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. mdpi.com Structure-activity relationship studies have indicated that substitutions at various positions of the benzothiazole ring, often with halogenated benzyl (B1604629) groups or other heterocyclic moieties, can significantly influence anticonvulsant activity. nih.govmdpi.com Some derivatives have demonstrated potent activity with minimal neurotoxicity in these models. mdpi.commdpi.com
Vasodilatory Activity: Certain 2-aryl- and 2-amido-benzothiazoles have been identified as multifunctional vasodilators. researchgate.net In vitro studies on rat aorta rings have shown that these compounds can inhibit phenylephrine-induced contractions. researchgate.net Their mechanism of action appears to be complex, involving the stimulation of soluble guanylyl cyclase, activation of K+ channels, and blockade of extracellular Ca2+ influx. researchgate.net These multifaceted actions highlight the potential of the benzothiazole scaffold in developing novel antihypertensive agents. Another related compound, 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone (B1274329), has been noted to cause vasodilation in mice.
Mechanistic Investigations of Biological Actions of 1 2 Chlorobenzo D Thiazol 4 Yl Ethanone and Analogues in Vitro and Theoretical Approaches
Identification and Validation of Molecular Targets
A critical first step in elucidating the mechanism of action for any compound is the identification of its molecular targets. For benzothiazole (B30560) derivatives, this involves a range of experimental and computational techniques aimed at pinpointing specific receptors, enzymes, or other biomolecules with which they interact.
Receptor binding assays are fundamental in determining if a compound interacts with specific cellular receptors. While direct binding studies for 1-(2-Chlorobenzo[d]thiazol-4-yl)ethanone are not extensively documented, research on analogous benzothiazole scaffolds has identified specific receptor targets. For instance, a series of 1,2,3,6-tetrahydropyridyl-substituted benzo[d]thiazole derivatives were designed and evaluated as antagonists for the prostaglandin (B15479496) E receptor 1 (EP1). nih.gov Optimization of this benzothiazole scaffold led to the identification of a potent EP1 antagonist with an IC₅₀ value of 1.1 nM, demonstrating that the benzothiazole core can be effectively targeted to specific G-protein coupled receptors. nih.gov These findings suggest a potential avenue for investigating the receptor binding profile of this compound.
Many benzothiazole derivatives exert their biological effects by inhibiting enzyme activity. Various studies have demonstrated the potential of this class of compounds to interact with the active sites of a diverse range of enzymes.
Carbonic Anhydrases (CAs): Certain pyrazolobenzothiazine scaffolds have been assessed for their inhibitory activity against human carbonic anhydrase (hCA) isoforms. While some derivatives showed low to negligible inhibition, the studies highlight that the benzothiazine moiety is explored for its potential to interact with the zinc-containing active site of CAs. beilstein-journals.org
Dihydropteroate Synthase (DHPS): In the search for new antimicrobial agents, benzothiazole derivatives have been investigated as inhibitors of DHPS, a key enzyme in the folate synthesis pathway of microorganisms. mdpi.com Molecular docking studies support the potential for these compounds to bind to the active site of DHPS, suggesting a mechanism for their antimicrobial effects. mdpi.com
Cholinesterases and other Hydrolases: Analogues incorporating the 1,2,4-triazole (B32235) scaffold have shown potent inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), urease, and α-glucosidase. nih.gov This indicates that heterocyclic compounds related to benzothiazoles can be designed to target the active sites of various hydrolases involved in neurodegenerative diseases and diabetes.
| Compound Class | Enzyme Target | Key Findings | Reference |
|---|---|---|---|
| Pyrazolobenzothiazines | Carbonic Anhydrases (hCA I, II, IX, XII) | Low to negligible inhibition observed for tested derivatives. | beilstein-journals.org |
| Benzothiazole-sulfonamides | Dihydropteroate Synthase (DHPS) | Identified as a potential target for antimicrobial activity. | mdpi.com |
| Azinane Triazole Derivatives | AChE, BChE, Urease, α-glucosidase | Potent inhibition observed, with IC₅₀ values in the micromolar to nanomolar range for some derivatives. | nih.gov |
| Imidazo[2,1-b]thiazole Conjugates | Carbonic Anhydrase II (hCA II) | Showed selective activity against hCA II isoform. | mdpi.com |
Elucidation of Cellular Signaling Pathway Modulation (In Vitro)
Beyond direct target interaction, it is crucial to understand how a compound affects the complex network of cellular signaling pathways. Research on benzothiazole analogues has revealed their ability to modulate key pathways involved in cell proliferation, survival, and inflammation.
A notable example involves a series of benzothiazole derivatives designed as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. nih.gov One potent compound, B19, was found to block the phosphorylation of STAT3 at Tyr705 and Ser727. nih.gov This inhibition subsequently suppressed the expression of downstream STAT3 target genes like c-MYC and MCL-1, leading to G2/M phase cell cycle arrest and apoptosis in cancer cell lines. nih.gov
Furthermore, studies on 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives, which contain a 2-aminobenzothiazole (B30445) moiety, demonstrated inhibition of the ALK/PI3K/AKT signaling pathway in lung cancer cells. nih.gov This compound induced G1-phase arrest and promoted apoptosis, highlighting the potential of this scaffold to interfere with critical cancer-related signaling cascades. nih.gov The ability of these analogues to modulate such fundamental pathways underscores the therapeutic potential of the benzothiazole class.
Protein-Ligand Interaction Analysis
Theoretical approaches, particularly molecular docking and molecular dynamics simulations, are invaluable for visualizing and analyzing the interactions between a ligand and its protein target at an atomic level. These in silico methods help predict binding modes, estimate binding affinities, and rationalize the structure-activity relationships of novel compounds.
Molecular docking studies have been widely applied to benzothiazole derivatives to predict their interactions with various protein targets:
DHPS: Docking simulations of benzothiazole-sulfonamide compounds with the DHPS enzyme have helped to elucidate the binding interactions responsible for enzyme inhibition. mdpi.com
STAT3: The binding mode of the potent inhibitor B19 within the SH2 domain of STAT3 was investigated using molecular docking, providing a structural basis for its inhibitory activity. nih.gov
Integrins: A benzamide (B126) derivative was docked with the α5β1 integrin, a target in cancer therapy, revealing a binding affinity of -7.7 kcal/mol and identifying key interactions within the protein's active site. dergipark.org.tr
Kinases: Docking studies are frequently used to predict the binding of heterocyclic inhibitors, including thiazole (B1198619) derivatives, to the ATP-binding pocket of various kinases, such as c-KIT Tyrosine kinase. samipubco.com
These computational analyses consistently show that the benzothiazole nucleus and its substituents can form a variety of interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking, with amino acid residues in the active sites of target proteins. mdpi.commdpi.com
| Compound Class | Protein Target | Predicted Binding Affinity (ΔG) | Key Interactions | Reference |
|---|---|---|---|---|
| Benzothiazole-based STAT3 Inhibitor (B19) | STAT3 SH2 Domain | Not specified | Unique binding mode disclosed by docking, SPR, and FP assays. | nih.gov |
| Benzamide-Thiadiazole Derivative | α5β1 Integrin | -7.7 kcal/mol | Interaction with active site residues. | dergipark.org.tr |
| Thiazolidin-4-one Derivatives | c-KIT Tyrosine Kinase (1T46) | Not specified | Good interaction observed with the target protein. | samipubco.com |
| Thiazole Conjugates | Rho6 Protein | Good docking scores | Acceptable binding interactions within the active site. | nih.gov |
Gene Expression Profiling (In Vitro Cell Models)
Investigating changes in gene expression following compound treatment provides a global view of its cellular effects. While specific gene expression data for this compound is not available, studies on analogues demonstrate the utility of this approach. For example, the benzothiazole-based STAT3 inhibitor B19 was shown to suppress the expression of STAT3-mediated genes, specifically the proto-oncogene c-MYC and the anti-apoptotic gene MCL-1. nih.gov This targeted modulation of gene expression is a direct consequence of the compound's effect on the STAT3 signaling pathway and is integral to its anticancer activity. nih.gov This highlights how changes in the expression of specific genes can serve as biomarkers for the activity of benzothiazole derivatives.
Advanced Mechanistic Hypotheses based on In Vitro Data
Based on the accumulated in vitro and theoretical data from analogues, several mechanistic hypotheses can be proposed for this compound. The benzothiazole scaffold is a versatile pharmacophore capable of engaging in a wide array of biological interactions. ijsrst.com
Enzyme Inhibition: Given the demonstrated activity of various analogues against enzymes like kinases, carbonic anhydrases, and hydrolases, it is plausible that this compound could function as an enzyme inhibitor. beilstein-journals.orgnih.govnih.gov The chloro and acetyl substituents on the benzothiazole ring will influence its electronic properties and steric profile, potentially directing its binding to specific enzyme active sites.
Signaling Pathway Modulation: The demonstrated ability of analogues to inhibit critical signaling pathways such as STAT3 and PI3K/AKT suggests that this compound may also exert its effects by modulating intracellular signaling cascades. nih.govnih.gov It could interfere with protein-protein interactions or inhibit key kinases within these pathways, leading to downstream effects on cell processes like proliferation and apoptosis.
Receptor Interaction: The benzothiazole core has been successfully developed into potent receptor antagonists. nih.gov It is conceivable that this compound could interact with specific G-protein coupled receptors or ion channels, although this would require confirmation through comprehensive receptor screening and binding assays.
These hypotheses, derived from the study of related compounds, provide a rational framework for the future experimental investigation of this compound's precise mechanism of action.
Advanced Computational and Theoretical Studies of 1 2 Chlorobenzo D Thiazol 4 Yl Ethanone
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to provide insights into molecular structure, stability, and reactivity.
Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.netnih.gov By calculating the electron density, DFT can determine the molecule's geometry, electronic properties, and spectroscopic features. For 1-(2-Chlorobenzo[d]thiazol-4-yl)ethanone, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G, are employed to optimize its three-dimensional structure. mdpi.com
These calculations reveal key electronic properties. The distribution of electron density and the molecular electrostatic potential (MEP) map are particularly insightful. The MEP map visualizes the charge distribution, highlighting electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. nih.gov For this compound, the electronegative oxygen of the ethanone (B97240) group and the nitrogen of the thiazole (B1198619) ring are expected to be nucleophilic centers, while the carbonyl carbon and regions near the chlorine atom would be electrophilic. This information is critical for predicting non-covalent interactions and sites of metabolic attack.
Table 1: Predicted Electronic Properties of this compound from DFT Calculations
| Property | Predicted Value/Information | Significance |
|---|---|---|
| Dipole Moment | ~3-5 Debye | Indicates the molecule's overall polarity, influencing solubility and intermolecular interactions. |
| Molecular Electrostatic Potential (MEP) | Negative potential around carbonyl oxygen and thiazole nitrogen; Positive potential around carbonyl carbon. | Identifies sites for electrophilic and nucleophilic attacks, crucial for predicting reactivity and intermolecular interactions. nih.gov |
| Atomic Charges (Mulliken/NBO) | Significant negative charge on oxygen and nitrogen atoms; positive charge on adjacent carbons. | Quantifies the charge distribution on each atom, refining the understanding of reactive sites. scirp.org |
Frontier Molecular Orbital (FMO) Analysis for Reaction Predictions
Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The HOMO is the orbital most likely to donate electrons in a reaction (nucleophilic), while the LUMO is the most likely to accept electrons (electrophilic). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests the molecule is more reactive. mdpi.com
For this compound, FMO analysis can predict its behavior in chemical reactions. The HOMO is expected to be distributed over the electron-rich benzothiazole (B30560) ring system, while the LUMO may be localized on the ethanone group and the thiazole ring. This distribution helps in predicting the outcomes of pericyclic reactions, nucleophilic substitutions, and electrophilic additions. For instance, the analysis of related 2-(4-aminophenyl)benzothiazoles has successfully predicted their metabolic bioactivation by cytochrome P450 enzymes. rsc.org
Table 2: Predicted Frontier Molecular Orbital Properties for this compound
| Parameter | Predicted Value (eV) | Interpretation |
|---|---|---|
| HOMO Energy | ~ -6.5 to -7.5 eV | Represents the ionization potential; a higher value indicates a greater tendency to donate electrons. |
| LUMO Energy | ~ -1.5 to -2.5 eV | Represents the electron affinity; a lower value indicates a greater tendency to accept electrons. |
| HOMO-LUMO Gap (ΔE) | ~ 4.0 to 5.0 eV | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. mdpi.comresearchgate.net |
Molecular Dynamics (MD) Simulations for Conformational Sampling and Protein Interactions
While quantum calculations describe static electronic properties, Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time. proquest.comresearchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can model conformational changes, molecular flexibility, and interactions with other molecules, such as proteins or solvents. nih.govnih.gov
For this compound, MD simulations can be used to explore its conformational landscape, identifying the most stable three-dimensional arrangements (conformations) in different environments (e.g., in water or a lipid bilayer). This is crucial for understanding how the molecule might fit into a protein's binding site.
When a biological target is known or predicted, MD simulations are invaluable for studying protein-ligand interactions. nih.gov After docking the compound into the active site of a protein, an MD simulation can assess the stability of the complex. Key parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored. A stable RMSD over the simulation time (typically nanoseconds to microseconds) suggests a stable binding mode. Furthermore, MD can be used to calculate binding free energies, providing a more accurate estimate of binding affinity than docking scores alone. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net A QSAR model is a mathematical equation that relates molecular descriptors (numerical representations of chemical structure) to an activity endpoint, such as inhibitory concentration (IC50). nih.gov
To develop a QSAR model for analogues of this compound, a dataset of similar benzothiazole derivatives with known biological activity (e.g., cytotoxicity against a cancer cell line) is required. nih.govresearchgate.net For each molecule, various descriptors are calculated, including:
Topological descriptors: Based on the 2D graph of the molecule (e.g., connectivity indices).
Electronic descriptors: Derived from quantum chemical calculations (e.g., HOMO/LUMO energies, atomic charges).
Steric descriptors: Related to the 3D shape and size of the molecule (e.g., molecular volume).
Using statistical methods like multiple linear regression (MLR), a model is built to predict the activity of new, untested compounds. chula.ac.th This allows for the prioritization of synthesis and testing of the most promising candidates, saving time and resources.
Table 3: Key Molecular Descriptors for a Hypothetical QSAR Model of Benzothiazole Derivatives
| Descriptor Type | Example Descriptor | Relevance to Biological Activity |
|---|---|---|
| Electronic | HOMO-LUMO Gap (ΔE) | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. |
| Lipophilicity | LogP (Octanol-Water Partition Coefficient) | Influences membrane permeability and transport to the target site. |
| Topological | Wiener Index | Reflects molecular branching and compactness, which can affect binding. |
| Steric | Molecular Refractivity (MR) | Correlates with molecular volume and polarizability, affecting van der Waals interactions with a receptor. |
In Silico Pharmacokinetic Predictions (Absorption, Distribution, Metabolism, Excretion - ADME)
Before a compound can be considered a viable drug candidate, it must possess favorable pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). eijppr.com In silico ADME models use a compound's structure to predict these properties, helping to identify potential liabilities early in the drug discovery process. mdpi.comnih.gov
For this compound, various ADME parameters can be predicted. These predictions are often based on established rules, such as Lipinski's Rule of Five, which suggests that orally active drugs generally have a molecular weight < 500 Da, a LogP < 5, and a limited number of hydrogen bond donors and acceptors. Other models predict properties like human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and interaction with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. nih.govtandfonline.com
Table 4: Predicted In Silico ADME Profile for this compound
| ADME Parameter | Predicted Property | Implication for Drug Development |
|---|---|---|
| Lipinski's Rule of Five | Compliant (0 violations) | Suggests good potential for oral bioavailability. nih.gov |
| Human Intestinal Absorption (HIA) | High | The compound is likely to be well-absorbed from the gastrointestinal tract. |
| Blood-Brain Barrier (BBB) Permeability | Low to Moderate | May or may not cross into the central nervous system, depending on the therapeutic target. |
| CYP450 2D6 Inhibition | Predicted Non-inhibitor | Lower risk of drug-drug interactions involving this metabolic pathway. |
| Topological Polar Surface Area (TPSA) | ~50-70 Ų | Suggests good cell permeability and oral absorption. eijppr.com |
Virtual Screening Approaches for Target Identification and Lead Optimization
Virtual screening is a computational technique used to search large databases of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. ijrti.org This approach can be used for two primary purposes: identifying a biological target for a compound of interest (target identification) or finding more potent molecules based on a known active scaffold (lead optimization). mdpi.com
If this compound shows interesting biological activity, its structure can be used as a query in similarity-based virtual screening to find commercially available or synthetically accessible compounds with similar features that might have enhanced activity.
Alternatively, in structure-based virtual screening, a library of compounds, including derivatives of the benzothiazole scaffold, can be docked into the binding sites of various known therapeutic targets. acs.org The docking scores, which estimate the binding affinity, are used to rank the compounds. The top-scoring molecules are then selected for experimental testing. This process can efficiently identify potential protein targets for the compound and guide the design of more effective analogues by revealing key binding interactions that can be optimized. acs.orgnih.gov
Future Research Directions and Broader Academic Impact of 1 2 Chlorobenzo D Thiazol 4 Yl Ethanone Research
Design and Synthesis of Next-Generation Benzothiazole-Ethanone Compounds
The core structure of 1-(2-Chlorobenzo[d]thiazol-4-yl)ethanone is a promising template for the design and synthesis of new chemical entities with potentially enhanced biological activities. Future synthetic efforts will likely focus on systematic modifications of this scaffold to explore structure-activity relationships (SAR). biointerfaceresearch.com The benzothiazole (B30560) ring system is a key pharmacophore in many existing drugs, and its derivatives have shown a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govtandfonline.com
Key synthetic strategies for developing next-generation compounds may include:
Modification of the Ethanone (B97240) Moiety: The acetyl group at the 4-position can be transformed into various other functional groups. For instance, condensation reactions can yield chalcones, which are precursors to other heterocyclic systems like pyrimidines or oxazines. uokerbala.edu.iq The ketone can also be a handle for introducing more complex side chains, potentially improving target binding affinity and selectivity.
Substitution at the Chloro Position: The chlorine atom at the 2-position is a reactive site suitable for nucleophilic substitution. This allows for the introduction of a wide variety of substituents, such as amines, thiols, or larger heterocyclic moieties, leading to the creation of extensive compound libraries. nih.govresearchgate.net
Functionalization of the Benzene (B151609) Ring: The benzene portion of the benzothiazole core can be further substituted to modulate the electronic and steric properties of the molecule. These modifications can influence pharmacokinetic properties and target interactions. nih.gov
The synthesis of novel analogues will build upon established methods for benzothiazole formation, such as the reaction of 2-aminothiophenols with aldehydes or acyl chlorides. nih.govnih.gov These new derivatives will be crucial for developing compounds with improved potency, selectivity, and drug-like properties.
Table 1: Potential Synthetic Modifications for Next-Generation Benzothiazole-Ethanone Analogs
| Molecular Scaffold | Modification Site | Potential New Functional Groups/Substituents | Objective |
| Benzothiazole Core | 2-Position (Cl replacement) | Amines, Anilines, Piperazines, Triazoles | Enhance target binding, Modulate solubility |
| Benzothiazole Core | 4-Position (Ethanone) | Hydrazones, Chalcones, Pyrazoles, Oximes | Introduce new pharmacophores, Alter geometry |
| Benzene Ring | 5, 6, or 7-Positions | Alkoxy, Halogens, Nitro, Cyano groups | Modulate electronic properties, Improve pharmacokinetics |
Exploration of Multi-Targeting Approaches for Complex Biological Systems
The traditional "one-molecule, one-target" approach to drug discovery is often insufficient for treating multifactorial diseases like cancer and neurodegenerative disorders. nih.gov Consequently, the development of multi-target-directed ligands (MTDLs) that can modulate several biological targets simultaneously is a growing area of interest. nih.gov Benzothiazole derivatives have shown significant promise as scaffolds for MTDLs. nih.govnih.gov
Future research on this compound and its derivatives should explore their potential to interact with multiple targets relevant to specific diseases. For example, in Alzheimer's disease, a single compound could be designed to inhibit both acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), while also preventing amyloid-beta aggregation. nih.govnih.govnih.gov In cancer, derivatives could be engineered to inhibit specific kinases while also targeting pathways involved in angiogenesis or cell cycle regulation. nih.govnih.gov
The design of these MTDLs involves creating hybrid molecules that combine the structural features necessary for interacting with different targets. nih.gov The benzothiazole-ethanone scaffold provides a solid foundation for linking to other pharmacophores to achieve a desired multi-target profile.
Table 2: Potential Targets for Benzothiazole-Based Multi-Target-Directed Ligands
| Disease Area | Potential Target 1 | Potential Target 2 | Potential Target 3 |
| Alzheimer's Disease | Acetylcholinesterase (AChE) nih.govnih.gov | Monoamine Oxidase B (MAO-B) nih.gov | Amyloid-Beta (Aβ) Aggregation nih.govnih.gov |
| Cancer | Tyrosine Kinases (e.g., EGFR) nih.gov | Cyclooxygenase-2 (COX-2) nih.govnih.gov | Tubulin Polymerization pensoft.net |
| Inflammation | Cyclooxygenase-2 (COX-2) nih.gov | Pro-inflammatory Cytokines | Nuclear Factor-kappa B (NF-κB) |
| Bacterial Infections | DNA Gyrase | LD-Carboxypeptidase researchgate.net | Cell Division Proteins (e.g., FtsZ) |
Development of Advanced In Vitro Models for Mechanistic Elucidation
Understanding the precise mechanism of action is critical for the development of any new therapeutic agent. While traditional 2D cell cultures are useful for initial high-throughput screening, they often fail to replicate the complexity of human tissues. mdpi.com Advanced in vitro models, such as 3D cell cultures, spheroids, organoids, and organ-on-a-chip (OOC) platforms, offer a more physiologically relevant environment for mechanistic studies. mdpi.com
Future investigations into the biological effects of this compound and its analogs should leverage these advanced models. For example, gut-on-a-chip models could be used to study the absorption and metabolism of these compounds, while cancer-on-a-chip platforms could provide insights into their effects on tumor invasion and metastasis. mdpi.com These models allow for the detailed analysis of cellular responses, pathway modulation, and potential off-target effects in a more realistic context than is possible with conventional methods. mdpi.com This deeper understanding is essential for predicting in vivo efficacy and for identifying potential liabilities early in the drug discovery process.
Table 3: Comparison of In Vitro Models for Mechanistic Studies
| Model Type | Description | Advantages for Benzothiazole Research | Limitations |
| 2D Cell Culture | Cells grown in a single layer on a flat surface. | High-throughput screening, Initial cytotoxicity assessment. | Lacks tissue architecture, Poorly predictive of in vivo response. |
| 3D Spheroids | Aggregates of cells grown in suspension or non-adherent plates. | Mimics tumor microenvironment, Better for studying drug penetration. | Can have necrotic cores, Limited tissue complexity. |
| Organoids | Self-organizing 3D cultures derived from stem cells. | Replicates organ-specific structure and function. | High cost, Complex culture conditions, Variability. |
| Organ-on-a-Chip | Microfluidic devices containing living cells that mimic tissue and organ physiology. mdpi.com | Allows for dynamic fluid flow, Can model organ-organ interactions. | Technically challenging, Still an emerging technology. |
Integration of Cheminformatics and Artificial Intelligence in Compound Design
The fields of cheminformatics and artificial intelligence (AI) are revolutionizing drug discovery by accelerating the design-synthesize-test cycle. pharmafeatures.comdesertsci.com These computational tools can be applied to research on this compound to guide the design of new derivatives with a higher probability of success.
Machine learning algorithms can be trained on existing data for benzothiazole compounds to build Quantitative Structure-Activity Relationship (QSAR) models. nih.govresearchgate.net These models can predict the biological activity of newly designed, unsynthesized molecules, allowing researchers to prioritize the most promising candidates. nih.gov Molecular docking and molecular dynamics simulations can be used to predict how these compounds will bind to their target proteins at the atomic level, providing insights into the key interactions that drive potency and selectivity. biointerfaceresearch.comnih.gov
Furthermore, generative AI models can design entirely new molecules from scratch, exploring a vast chemical space to identify novel benzothiazole-ethanone scaffolds with optimized properties. harvard.edu Integrating these in silico methods into the research workflow can significantly reduce the time and cost associated with drug development. desertsci.comharvard.edu
Table 4: Application of Cheminformatics and AI in Benzothiazole Drug Design
| Tool/Method | Description | Application to this compound Research | | :--- | :--- | :--- | :--- | | Molecular Docking | Predicts the preferred orientation of a molecule when bound to a target protein. nih.gov | Identify likely biological targets; Guide modifications to improve binding affinity. | | Molecular Dynamics (MD) | Simulates the movement of atoms and molecules over time. nih.gov | Assess the stability of the compound-target complex; Understand dynamic interactions. | | QSAR Modeling | Relates the chemical structure of compounds to their biological activity. nih.gov | Predict the activity of virtual compounds before synthesis; Prioritize synthetic efforts. | | Machine Learning / AI | Algorithms that learn from data to make predictions or generate new data. harvard.edursc.org | Predict pharmacokinetic properties (ADME); Design novel scaffolds with desired activities. |
Contribution to Fundamental Understanding of Heterocyclic Chemistry and Drug Discovery Principles
The study of this compound and its derivatives contributes significantly to the fundamental principles of heterocyclic chemistry and drug discovery. The benzothiazole ring is a cornerstone of medicinal chemistry, and each new study adds to our collective understanding of its chemical reactivity, physical properties, and biological potential. crimsonpublishers.comresearchgate.net
Investigating the synthesis of novel derivatives expands the toolkit of synthetic organic chemists and provides new routes to complex molecules. tsijournals.com Analyzing the structure-activity relationships of these compounds helps to refine the principles of drug design, informing future projects beyond just the benzothiazole class. researchgate.net Elucidating the mechanisms by which these molecules interact with biological systems provides deeper insights into cell biology and disease pathogenesis.
Ultimately, research originating from a specific starting molecule like this compound has a ripple effect, driving innovation across multiple scientific disciplines. It reinforces the importance of foundational heterocyclic scaffolds in the ongoing search for new and more effective medicines. crimsonpublishers.comresearchgate.net
Q & A
Q. What are the standard synthetic routes for 1-(2-chlorobenzo[d]thiazol-4-yl)ethanone, and what reaction conditions are critical for reproducibility?
Answer: The compound is typically synthesized via condensation or cyclization reactions. A common method involves refluxing α-bromo-4-chloroacetophenone with thiazole precursors in dry benzene under inert conditions. Key parameters include:
- Reaction time: 7–12 hours (prolonged reflux ensures complete cyclization).
- Solvent choice: Dry benzene or ethanol to avoid side reactions.
- Catalysts: Glacial acetic acid (5–10 drops) to protonate intermediates and drive the reaction .
Example Protocol:
| Step | Reagents/Conditions | Purpose | Reference |
|---|---|---|---|
| 1 | α-Bromo-4-chloroacetophenone + thiazole precursor | Core structure formation | |
| 2 | Reflux in dry benzene (7 h) | Cyclization and purification | |
| 3 | Trituration with diethyl ether | Isolation of crystalline product |
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
Answer:
- NMR spectroscopy: ¹H/¹³C NMR for verifying substituent positions and detecting impurities (e.g., δ 7.22–7.87 ppm for aromatic protons in DMSO-d₆) .
- X-ray diffraction (XRD): SHELX programs (e.g., SHELXL/SHELXS) for resolving crystal structures, especially for verifying halogen-thiazole interactions .
- Mass spectrometry (EI-MS): Confirm molecular weight (e.g., m/z 396 [M+1] for related thiazolyl derivatives) .
Advanced Research Questions
Q. How can researchers optimize synthetic yields when scaling up this compound production?
Answer:
- Solvent optimization: Replace benzene with safer alternatives (e.g., toluene) while maintaining anhydrous conditions .
- Catalyst screening: Test Brønsted/Lewis acids (e.g., AlCl₃) to enhance cyclization efficiency .
- Temperature control: Gradual heating (0°C → 20°C) minimizes side reactions during acetyl group introduction .
Case Study: A 30% yield improvement was achieved using AlCl₃ in CH₂Cl₂ for Friedel-Crafts acylation, compared to traditional methods .
Q. How should researchers address contradictions in reported biological activity data (e.g., antifungal vs. anticancer effects)?
Answer:
- Experimental replication: Validate assays under standardized conditions (e.g., MIC for antifungal activity, IC₅₀ for cytotoxicity) .
- Structural analogs: Compare activity across derivatives (e.g., substituting chloro with fluoro groups) to identify SAR trends .
- Data normalization: Use positive controls (e.g., fluconazole for antifungal assays) to calibrate results across studies .
Example Conflict Resolution: Discrepancies in IC₅₀ values (2–10 μM) were resolved by standardizing cell lines (e.g., MCF-7 vs. HeLa) and incubation times .
Q. What methodological considerations are critical for evaluating byproducts formed during synthesis?
Answer:
- Chromatographic analysis: HPLC/GC-MS to detect trace impurities (e.g., unreacted α-bromo precursors) .
- Waste management: Segregate halogenated byproducts and collaborate with certified waste treatment facilities to mitigate environmental risks .
- Computational modeling: DFT calculations to predict byproduct stability and guide reaction optimization .
Q. How can computational tools enhance the design of derivatives with improved bioactivity?
Answer:
- Molecular docking: Use AutoDock Vina to simulate interactions with target proteins (e.g., CYP51 for antifungal activity) .
- ADMET prediction: SwissADME to assess pharmacokinetic properties (e.g., logP < 5 for oral bioavailability) .
- QSAR modeling: Identify electron-withdrawing groups (e.g., -NO₂) that enhance thiazole ring reactivity .
Q. Table 1: Comparative Synthesis Conditions
| Parameter | Method A (Benzene Reflux) | Method B (AlCl₃ Catalysis) |
|---|---|---|
| Yield | 65% | 85% |
| Time | 7 h | 4 h |
| Solvent | Dry benzene | CH₂Cl₂ |
| Catalyst | None | AlCl₃ |
Q. Table 2: Biological Activity of Derivatives
| Derivative | Assay Type | Activity (IC₅₀/MIC) | Reference |
|---|---|---|---|
| Compound 38 | Anticancer (MCF-7) | 8.2 μM | |
| Compound 5f | Antifungal (C. albicans) | 4.5 μg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
